molecular formula C6H2Br2F3N B1408072 3,4-Dibromo-2-(trifluoromethyl)pyridine CAS No. 1227572-24-8

3,4-Dibromo-2-(trifluoromethyl)pyridine

Cat. No. B1408072
CAS RN: 1227572-24-8
M. Wt: 304.89 g/mol
InChI Key: UNHQOBNBDUCMPL-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1227572-24-8 . It has a molecular weight of 304.89 .


Synthesis Analysis

The synthesis of 3,4-Dibromo-2-(trifluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .


Molecular Structure Analysis

The InChI code for 3,4-Dibromo-2-(trifluoromethyl)pyridine is 1S/C6H2Br2F3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.89 .

Mechanism of Action

The biological activities of 3,4-Dibromo-2-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The development of organic compounds containing fluorine, such as 3,4-Dibromo-2-(trifluoromethyl)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3,4-dibromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHQOBNBDUCMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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